molecular formula C23H19ClN2O3S B2850064 (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893314-86-8

(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2850064
CAS No.: 893314-86-8
M. Wt: 438.93
InChI Key: DVKRFLKWEPFIRQ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazinone core, a benzyl group, and a chlorinated phenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Chlorinated Phenyl Group: This step involves the reaction of the intermediate with 5-chloro-2-methylaniline under specific conditions to attach the chlorinated phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups, to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one: Lacks the 2,2-dioxide group.

    1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Similar structure but different substituents.

Uniqueness

The presence of the 2,2-dioxide group in (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group may enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3E)-1-benzyl-3-[(5-chloro-2-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-11-12-18(24)13-20(16)25-14-22-23(27)19-9-5-6-10-21(19)26(30(22,28)29)15-17-7-3-2-4-8-17/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKRFLKWEPFIRQ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.